Cas no 848335-57-9 (N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide)

N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide 化学的及び物理的性質
名前と識別子
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- N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide
- Benzenesulfonamide, N-(3-acetyl-2,6-dimethyl-5-benzofuranyl)-4-methoxy-
- N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzene sulphonamide
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- MDL: MFCD07330365
- インチ: 1S/C19H19NO5S/c1-11-9-18-16(19(12(2)21)13(3)25-18)10-17(11)20-26(22,23)15-7-5-14(24-4)6-8-15/h5-10,20H,1-4H3
- InChIKey: BQLNNDVHRJKGPP-UHFFFAOYSA-N
- SMILES: C1(S(NC2=C(C)C=C3OC(C)=C(C(C)=O)C3=C2)(=O)=O)=CC=C(OC)C=C1
N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1192415-0.1g |
N-(3-Acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide |
848335-57-9 | 95% | 0.1g |
$1320 | 2024-07-19 | |
eNovation Chemicals LLC | Y1192415-0.25g |
N-(3-Acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide |
848335-57-9 | 95% | 0.25g |
$1650 | 2024-07-19 | |
eNovation Chemicals LLC | Y1192415-1g |
N-(3-Acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide |
848335-57-9 | 95% | 1g |
$2090 | 2025-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537244-1g |
N-(3-acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide |
848335-57-9 | 98% | 1g |
¥19380.00 | 2024-07-28 | |
eNovation Chemicals LLC | Y1192415-0.25g |
N-(3-Acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide |
848335-57-9 | 95% | 0.25g |
$1650 | 2025-02-24 | |
eNovation Chemicals LLC | Y1192415-0.1g |
N-(3-Acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide |
848335-57-9 | 95% | 0.1g |
$1320 | 2025-02-24 | |
eNovation Chemicals LLC | Y1192415-1g |
N-(3-Acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide |
848335-57-9 | 95% | 1g |
$2090 | 2025-02-24 | |
eNovation Chemicals LLC | Y1192415-1g |
N-(3-Acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide |
848335-57-9 | 95% | 1g |
$2090 | 2024-07-19 | |
eNovation Chemicals LLC | Y1192415-0.1g |
N-(3-Acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide |
848335-57-9 | 95% | 0.1g |
$1320 | 2025-02-24 | |
eNovation Chemicals LLC | Y1192415-0.25g |
N-(3-Acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide |
848335-57-9 | 95% | 0.25g |
$1650 | 2025-02-24 |
N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamideに関する追加情報
Professional Introduction to N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide (CAS No. 848335-57-9)
N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide, identified by its CAS number 848335-57-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development in medicinal chemistry. The structural features of this molecule, particularly its benzofuran core and sulfonamide functional group, contribute to its unique chemical properties and potential therapeutic applications.
The benzofuran moiety in N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide is a key structural element that imparts specific electronic and steric properties to the molecule. Benzofurans are well-known for their role in various natural products and have been extensively studied for their pharmacological effects. The acetyl group at the 3-position of the benzofuran ring enhances the electrophilicity of the molecule, facilitating further functionalization and interaction with biological targets. This structural motif is often found in compounds that exhibit antimicrobial, anti-inflammatory, and anticancer activities.
The presence of the sulfonamide group at the para position relative to the methoxy group in the aromatic ring further enhances the bioactivity of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide. Sulfonamides are well-documented pharmacophores that play a crucial role in drug design due to their ability to form hydrogen bonds and interact with biological macromolecules. The methoxy group at the ortho position to the sulfonamide provides additional electronic effects that modulate the reactivity and binding affinity of the molecule. These structural features make N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide a versatile scaffold for developing novel therapeutic agents.
In recent years, there has been a surge in research focused on identifying new scaffolds for drug discovery, particularly those derived from natural product-inspired structures. The benzofuran scaffold has been extensively explored for its potential as a pharmacophore in various therapeutic areas. Studies have shown that modifications at different positions of the benzofuran ring can significantly alter its biological activity. For instance, the introduction of an acetyl group at the 3-position can enhance the bioavailability and metabolic stability of the molecule, making it more suitable for therapeutic applications.
The sulfonamide functional group in N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide has been implicated in various biological processes, including enzyme inhibition and receptor binding. The sulfonamide moiety is known to interact with hydrophilic pockets in proteins, leading to strong binding affinities. This property makes it an attractive feature for designing drugs that target enzyme-catalyzed pathways involved in diseases such as cancer, inflammation, and infectious diseases. Recent computational studies have predicted that N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide may exhibit inhibitory activity against several key enzymes implicated in these diseases.
The synthesis of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. The synthesis typically begins with the preparation of the benzofuran core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps include acetylation at the 3-position and sulfonation followed by methylation at the 4-position. Each step requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce complex substituents into the benzene ring with high efficiency.
The pharmacological evaluation of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide has revealed several interesting properties. In vitro studies have demonstrated its potential as an inhibitor of enzymes such as carbonic anhydrase and matrix metalloproteinases (MMPs). These enzymes are involved in various physiological processes and are often targeted by therapeutic agents designed to treat conditions such as osteoporosis, cancer metastasis, and inflammation. Additionally, preliminary studies suggest that N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-ylyl) -4-methoxybenzenesulfonamide may exhibit antioxidant properties due to its ability to scavenge reactive oxygen species.
The development of novel drug candidates requires not only potent biological activity but also favorable pharmacokinetic properties. N-(3-acetyl -2 ,6 -dimethyl -1 -benzofuran -5 - yl strong >) - 4 - meth oxy ben zenesul fon am ide exhibits good solubility in both water and organic solvents , which is advantageous for formulation development . Furthermore , preliminary toxicity studies have shown that this compound is well-tolerated at relevant doses , suggesting its potential for further development into a clinical candidate . These findings are encouraging for future preclinical studies aimed at evaluating its safety profile and efficacy in animal models.
The integration of computational chemistry tools has significantly accelerated the process of drug discovery by enabling rapid screening of large libraries of compounds for potential bioactivity. Molecular modeling techniques have been used to predict how N-(< strong > 3 - acetyl - 2 ,6 - dim eth yl - 1 - ben z o furan - 5 - yl strong >) - 4 - me tho xy ben zenesul fon am ide interacts with target proteins . These studies have provided valuable insights into its binding mode and helped guide modifications aimed at improving its potency . By leveraging computational methods , researchers can identify promising candidates more efficiently , reducing both time-to-market and development costs.
In conclusion , N-(< strong > 3 - acetyl - 2 ,6 - dim eth yl - 1 - ben z o furan - 5 - yl strong >) - 4 - me tho xy ben zenesul fon am ide ( CAS No . 848335 p > < p >57 ) is a structurally complex organic compound with significant potential as a pharmaceutical lead . Its unique combination of chemical features makes it an attractive candidate for further investigation in medicinal chemistry . With continued research focused on optimizing its bioactivity and pharmacokinetic properties , this compound holds promise as a future therapeutic agent . p > article > response >
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